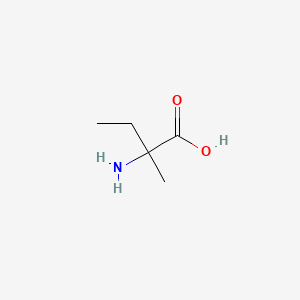

Isovaline

Descripción

Abiotic Synthesis Pathways

Strecker-Cyanohydrin Synthesis in Meteorite Parent Bodies

The Strecker-cyanohydrin synthesis is considered a plausible pathway for the formation of α-amino acids, including isovaline (B112821), in the aqueous interior of meteorite parent bodies. This reaction involves the reaction of aldehydes or ketones with ammonia (B1221849) and hydrogen cyanide, followed by hydrolysis of the resulting aminonitriles to amino acids. pnas.org Evidence supporting this mechanism in meteorites includes the detection of α-amino acids alongside their analogous α-hydroxy acids and iminodicarboxylic acids, which are by-products of the Strecker reaction in laboratory simulations. mdpi.comnih.gov The detection of necessary reactants such as hydrogen cyanide, ammonia, and carbonyl compounds like 2-butanone (B6335102) in meteorites further supports this pathway. pnas.orgmdpi.com

In the context of this compound synthesis via the Strecker pathway, the relevant precursor is 2-butanone, an achiral ketone. mdpi.com Laboratory simulations of the Strecker-cyanohydrin synthesis using achiral precursors typically yield racemic mixtures of α-amino and α-dialkyl amino acids. pnas.org While the Strecker synthesis is strongly implicated in the formation of α-amino acids in CM chondrites like Murchison, which are rich in aldehydes and ketones, HCN, water, and ammonia, it is thought to have been less active on the parent bodies of CI meteorites like Orgueil and Ivuna, where this compound is found in much lower concentrations. pnas.org

Solid-Phase Radiation-Chemical Pathways

Besides the Strecker synthesis in aqueous environments, solid-phase radiation-chemical pathways have also been explored as potential mechanisms for this compound formation. Experiments involving the irradiation of this compound- and valine-containing ices with ions have been conducted to investigate their low-temperature solid-phase chemistry, including formation and stability. nasa.govresearchgate.netaspbooks.org These studies aim to explore alternative synthetic routes to amino acids other than the Strecker process. nasa.govresearchgate.netaspbooks.org

Enantiodetermining Processes in Synthesis

Understanding how enantiomeric excesses (EE) of amino acids like this compound might arise abiotically is crucial for understanding the origins of biological homochirality. While the Strecker synthesis from achiral precursors is expected to produce racemic mixtures, observations of L-enantiomeric excesses of this compound in some meteorites suggest that enantiodetermining processes occur. pnas.orgresearchgate.netresearchgate.net

Quantum chemical calculations have been employed to explore the synthesis of chiral α-amino acids, including this compound, from reactants potentially found in interstellar space. rsc.orgresearchgate.netresearcher.life These studies focus on identifying the crucial step in the synthesis pathway that determines the chirality of the amino acids. rsc.orgresearchgate.netresearcher.life For this compound, the enantiodetermining step may occur prior to the creation of a chirality center, a finding that contrasts with the mechanism proposed for simpler amino acids like alanine (B10760859). rsc.orgresearchgate.netresearcher.life The direction of molecular collision or the folding of a bond angle during functional group migration can influence enantioselection. rsc.org

Observations of larger L-isovaline excesses in aqueously altered meteorites compared to less altered ones suggest that aqueous alteration on the parent body may have played a role in amplifying enantiomeric enrichment. nih.govpnas.orgnasa.gov Asymmetric photolysis by circularly polarized light (CPL) has also been investigated as a potential mechanism for generating enantiomeric excesses in interstellar organic materials. nih.govmdpi.com However, the low efficiency of chirality transfer from broadband CPL to this compound observed in some experiments may not fully explain the observed excesses in pristine chondrites. nih.gov

Racemization Studies of this compound

Racemization is a process where a chiral molecule interconverts between its enantiomers, leading to a racemic mixture over time. The resistance of amino acids to racemization is important for preserving any initial enantiomeric excesses. This compound exhibits notable resistance to racemization compared to α-H-α-amino acids.

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-2-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3-5(2,6)4(7)8/h3,6H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHPUFAZSONQIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70974906 | |

| Record name | Isovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70974906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

595-39-1, 465-58-7, 595-40-4 | |

| Record name | DL-Isovaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=595-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Dl)-2-amino-2-methyl-butanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Isovaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isovaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70974906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOVALINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JUL973T11C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Extraterrestrial Origin and Astrobiological Implications of Isovaline

Resistance to Racemization Compared to α-H-α-Amino Acids

Isovaline (B112821), being an α,α-dialkyl amino acid, lacks a hydrogen atom at the α-carbon position. This structural feature makes it remarkably resistant to chemical and thermal racemization compared to α-H-α-amino acids like alanine (B10760859), which have a labile α-hydrogen. researchgate.netcambridge.org This inherent stability is believed to be a key reason why significant L-isovaline enantiomeric excesses have been preserved in some meteorites over geological timescales, whereas α-H-α-amino acids in the same meteorites are often found to be racemic. researchgate.netresearchgate.netnih.govcambridge.org

Studies simulating conditions potentially found on early terrestrial planets, such as heating in the presence of clay minerals, have shown that while this compound remains resistant to racemization, α-H-α-amino acids like alanine and 2-aminobutyric acid undergo substantial racemization. researchgate.netcambridge.org

Influence of this compound on Racemization Rates of Other Amino Acids

Interestingly, research suggests that this compound can influence the racemization rates of other amino acids. Experiments modeling geothermally heated rock pools containing amino acids in clay minerals have investigated the effect of D- and L-isovaline on the thermal racemization of L-alanine and L-2-aminobutyric acid. researchgate.netresearchgate.netcambridge.org

These studies indicate that the presence of this compound can accelerate the racemization rate of α-H-α-amino acids. researchgate.netcambridge.org The rate of racemization of L-alanine, for instance, was observed to increase with increasing concentration of this compound. cambridge.org Furthermore, a small but significant difference was noted in the ability of L-isovaline and D-isovaline to accelerate the racemization of L-alanine, suggesting potential interactions between the amino acid molecules, possibly through hydrogen-bonded dimers. researchgate.netcambridge.org This accelerated racemization in the presence of this compound could have implications for the preservation of homochirality in prebiotic environments and for the interpretation of enantiomeric ratios as potential biosignatures. researchgate.netcambridge.org

| Amino Acid | Racemization Resistance (Relative) |

| This compound | High |

| α-H-α-Amino Acids | Low |

Based on research findings comparing this compound and α-H-α-amino acids. researchgate.netcambridge.org

| Experiment Conditions | This compound Racemization | Alanine Racemization |

| 8 weeks at 150°C in calcium montmorillonite | No observed | Substantial |

| L-Alanine + Increasing this compound Concentration at 150°C | Resistant | Increased rate |

Simplified representation of experimental findings on racemization. researchgate.netcambridge.org

Chemical Synthesis and Formation Mechanisms of Isovaline

Racemization Studies of Isovaline (B112821)

Mechanistic Investigations of Racemization in α,α-Dialkyl Amino Acids

Racemization is the process by which a chiral compound is converted into an equal mixture of its enantiomers. For most α-amino acids, racemization readily occurs via the reversible deprotonation of the α-hydrogen, leading to a planar carbanion intermediate that can be reprotonated from either face, yielding both the L and D enantiomers creation.com. However, α,α-dialkyl amino acids like this compound lack this α-hydrogen, making them significantly more resistant to racemization under conditions that would readily epimerize α-hydrogen amino acids nasa.gov.

Studies on meteoritic amino acids have shown that while most chiral amino acids are racemic, this compound often exhibits L-enantiomeric excesses, particularly in aqueously altered carbonaceous chondrites nasa.gov, acs.org, kyushu-u.ac.jp. This observation suggests that while racemization is slow, other processes on the meteorite parent bodies, potentially involving aqueous alteration, may play a role in preserving or even amplifying initial enantiomeric imbalances nasa.gov, acs.org. The inherent resistance of α,α-dialkyl amino acids to rapid racemization under aqueous or radiogenic conditions, as observed in laboratory experiments, supports the idea that detected enantiomeric excesses in meteorites are not easily erased over geological timescales nasa.gov.

Biosynthesis of this compound

While this compound is not a standard proteinogenic amino acid, it is found in nature, particularly as a component of certain fungal peptides known as peptaibols mdpi.com. Recent research has begun to elucidate the enzymatic pathways involved in its biosynthesis.

Enzyme-Catalyzed Aziridine (B145994) Formation in this compound Biosynthesis (e.g., from L-Isoleucine)

A key step in the biosynthesis of certain non-proteinogenic α,α-dialkyl amino acids, including this compound and 2-aminoisobutyric acid (AIB), involves the formation of an aziridine ring. In the case of this compound, studies have indicated a biosynthetic pathway from L-isoleucine mdpi.com, researchgate.net. This transformation is catalyzed by specific enzymes, notably α-ketoglutarate (αKG)-dependent nonheme iron oxygenases, sometimes referred to as aziridinases nih.gov, researchgate.net. These enzymes facilitate the oxidative cyclization of the amino acid precursor to form a strained aziridine intermediate nih.gov.

Nonheme Iron-Dependent Enzymatic Reactions in this compound Pathway

The aziridine formation step in the biosynthesis of this compound is catalyzed by nonheme iron enzymes that utilize αKG and molecular oxygen nih.gov, nih.gov, researchgate.net. These enzymes are part of a larger class of Fe(II)/αKG-dependent oxygenases known for catalyzing a diverse range of oxidative reactions, including hydroxylations and cyclizations nih.gov. In the context of this compound biosynthesis, the nonheme iron center is crucial for activating oxygen and initiating the catalytic cycle that leads to the formation of the aziridine ring from the amino acid substrate nih.gov. Following aziridine formation, subsequent enzymatic steps, such as ring-opening hydrolysis and oxidative decarboxylation catalyzed by other enzymes, complete the biosynthetic pathway to yield this compound nih.gov, researchgate.net.

Substrate Recognition Modes of Biosynthetic Enzymes

The specificity of this compound biosynthesis is influenced by the substrate recognition modes of the enzymes involved, particularly the initial aziridine-forming oxygenase. Research has shown that homologous enzymes from different organisms can exhibit distinct substrate preferences. For instance, a TqaL homolog from Penicillium species shows strict recognition for L-valine in AIB biosynthesis, while a TqaL from Tolypocladium demonstrates strict recognition for L-isoleucine, leading specifically to the production of the (2S, 3S)-stereoisomer of the aziridine intermediate en route to this compound researchgate.net. These differences in substrate recognition highlight the enzymatic control over which amino acid precursors are channeled into the this compound biosynthetic pathway.

Chiral Synthesis Methodologies

The synthesis of enantiomerically pure this compound is important for various applications, including pharmaceutical research and understanding prebiotic chemistry. Both chemical and biocatalytic approaches have been explored for the chiral synthesis of amino acids.

Bioprocesses for Enantiomer Production (e.g., D-isovaline)

Biocatalysis offers a powerful and often more selective alternative to traditional chemical synthesis for producing chiral compounds. Microorganisms and isolated enzymes can catalyze reactions with high enantioselectivity under mild conditions nih.gov. Specific bioprocesses have been developed for the production of this compound enantiomers. For example, a desymmetrization strategy utilizing enzymatic methods has been successfully implemented for the multi-kilogram scale production of D-isovaline almacgroup.com. This approach demonstrates the potential of biocatalytic routes to provide access to specific this compound enantiomers with high enantiomeric excess, overcoming challenges associated with the synthesis of α,α-dialkyl amino acids using purely chemical methods almacgroup.com, nih.gov.

Desymmetrization Routes for this compound Synthesis

Desymmetrization strategies offer a pathway to synthesize specific enantiomers of this compound. Enzymatic desymmetrization of prochiral or meso compounds has emerged as a valuable approach for obtaining optically active intermediates or the final this compound enantiomers. For instance, the chemoenzymatic synthesis of (R)-isovaline has been reported, involving the amidase-catalyzed desymmetrization of 2-ethyl-2-methylmalonamide. kyoto-u.ac.jpscispace.comresearchgate.net In this route, an amidase enzyme selectively hydrolyzes one of the amide groups in the prochiral diamide, yielding a chiral amido acid intermediate, such as (S)-2-ethyl-2-methyl-malonamic acid. kyoto-u.ac.jpscispace.comresearchgate.net This optically pure amido acid can then be converted to the desired (R)-isovaline through a chemical Hofmann rearrangement. kyoto-u.ac.jpscispace.comresearchgate.net Another reported enzymatic desymmetrization involves 2-amino-2-methyl-1,3-propanediol (B94268) as a starting material for the asymmetric synthesis of α-methylamino acids, including this compound enantiomers. researchgate.net

Enzymatic Reactions in Pharmaceutical Material Production

Enzymatic reactions play a significant role in the production of chiral compounds for the pharmaceutical industry, offering environmentally friendly and selective synthetic routes. kyoto-u.ac.jpscispace.com this compound, particularly in its enantiomerically pure forms, is of interest as a building block for pharmaceuticals. cymitquimica.comchemimpex.com For example, (R)-isovaline has been reported to activate the metabotropic GABAB receptor and has potential as an analgesic amino acid, highlighting its relevance in drug development. kyoto-u.ac.jpscispace.com

Enzymatic methods, such as those utilizing amidases, have been successfully applied to the synthesis of optically active this compound. The asymmetric hydrolysis of 2-ethyl-2-methyl-malonamide catalyzed by amidases, such as the recombinant amidase from Cupriavidus sp. KNK-J915 (CsAM), provides a highly enantioselective route to the corresponding amido acid intermediate, which is then converted to (R)-isovaline. kyoto-u.ac.jpscispace.comresearchgate.net This chemoenzymatic approach has demonstrated the capability for producing (R)-isovaline with high enantiomeric excess. researchgate.net While transaminases are also explored for the synthesis of chiral amines and amino acids, the use of amidases in combination with chemical rearrangement steps like the Hofmann rearrangement has proven effective for the synthesis of optically active this compound. kyoto-u.ac.jpscispace.com The application of such enzymatic processes allows for the production of this compound enantiomers with the high purity required for pharmaceutical applications. chemimpex.comalmacgroup.com

Biological and Biomedical Research on Isovaline

Neurobiological and Pharmacological Investigations

Isovaline (B112821), a non-proteinogenic amino acid, has garnered significant interest in neurobiological and pharmacological research due to its unique structural properties and potential therapeutic applications, particularly in the realm of analgesia. Its activity is primarily focused on the peripheral nervous system, distinguishing it from many centrally-acting analgesics.

The interaction of this compound with key neurotransmitter systems is central to its pharmacological profile. Its structural resemblance to major inhibitory neurotransmitters is a key factor in its mechanism of action.

This compound is a structural isomer of the proteinogenic amino acid valine. wikipedia.org More significantly, its chemical structure bears a resemblance to the primary inhibitory neurotransmitters in the mammalian central nervous system: gamma-aminobutyric acid (GABA) and glycine (B1666218). wikipedia.orgnih.gov GABA and glycine are crucial for mediating inhibition in the brain and spinal cord, respectively. nih.govnih.gov This structural similarity is the basis for hypothesizing that this compound may interact with receptors for these neurotransmitters, potentially mimicking their inhibitory functions. nih.gov

Research indicates that this compound's analgesic effects are mediated through its action on GABA receptors. wikipedia.org Specifically, it is understood to function as an agonist by activating peripheral GABA(B) receptors. wikipedia.orgresearchgate.net This peripheral action is a critical aspect of its profile, as this compound does not cross the blood-brain barrier, meaning its effects are confined to the body's peripheral tissues and it does not enter the brain or spinal cord. wikipedia.org While the R-enantiomer of this compound (R-isovaline) has been proposed as a GABA(B) receptor agonist, some studies using specific cell preparations have found that it does not activate certain downstream pathways, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, in the same manner as the classic GABA(B) agonist baclofen. nih.gov This suggests a potentially complex or subtype-specific interaction with the receptor. nih.gov

The primary therapeutic potential of this compound that has been investigated is its ability to produce analgesia, or pain relief. Its mechanism is distinct from common analgesics like nonsteroidal anti-inflammatory drugs (NSAIDs) and opioids.

This compound produces antinociception—the reduction of a neural response to a painful stimulus—by acting peripherally. researchgate.netnih.gov The activation of GABA(B) receptors in peripheral tissues appears to be the core mechanism for its pain-relieving effects. wikipedia.org This peripheral action allows it to modulate nociceptive signals before they are transmitted to the central nervous system. This is a different pathway compared to NSAIDs, which primarily work by inhibiting cyclooxygenase (COX) enzymes. wikipedia.org

The efficacy of this compound as an analgesic has been demonstrated in established preclinical pain models, most notably the formalin foot assay. researchgate.netnih.gov This assay induces a biphasic pain response: Phase I is an acute, neurogenic pain response immediately following the injection of formalin, while Phase II is a longer-lasting inflammatory pain response. meliordiscovery.com

Studies have consistently shown that both R-isovaline and S-isovaline significantly reduce nocifensive behaviors, such as licking and biting of the affected paw, specifically during Phase II of the formalin test. nih.govresearchgate.netresearchgate.net This indicates a strong effect on inflammatory pain. nih.gov Intravenously administered this compound was also found to decrease Phase II responses in a dose-dependent manner. nih.gov Importantly, these analgesic effects were observed without causing sedation or impairing motor coordination, which are common side effects of centrally-acting pain medications. nih.gov

Table 1: Summary of this compound's Efficacy in the Formalin Foot Assay

| Compound | Assay Phase | Key Finding | Reference |

|---|---|---|---|

| R-Isovaline | Phase II | Reduced total time of nocifensive behaviors (licking/biting). | researchgate.netnih.govresearchgate.net |

| S-Isovaline | Phase II | Reduced total time of nocifensive behaviors (licking/biting). | researchgate.netnih.govresearchgate.net |

Analgesic Properties

Analgesic Tolerance and Cross-Tolerance Studies

Research into the long-term efficacy of this compound has explored the development of analgesic tolerance and potential cross-tolerance with other classes of analgesics. A study involving daily injections of this compound in male Balb/c mice investigated these phenomena. The findings indicated that repeated administration of this compound resulted in a gradual decrease in its analgesic effect, demonstrating the development of tolerance. nih.govthieme-connect.com

In the same study, after tolerance to this compound was established, the mice were challenged with other analgesics to assess cross-tolerance. When sodium salicylate, a non-steroidal anti-inflammatory drug (NSAID), was administered to the this compound-tolerant mice, its antinociceptive effect was diminished. nih.govthieme-connect.com This suggests a potential interaction between the analgesic pathways of this compound and salicylate. Conversely, when morphine, an opioid analgesic, was given to the this compound-tolerant mice, no reduction in its analgesic effect was observed. nih.govthieme-connect.com This lack of cross-tolerance suggests that the chronic administration of this compound does not impact the opioid analgesic pathway. nih.govthieme-connect.com

These findings are significant as they indicate that this compound's mechanism of action is distinct from that of opioids. The development of tolerance is a crucial consideration for chronic pain management, and the specific cross-tolerance profile of this compound provides insights into its pharmacological interactions. nih.govthieme-connect.com

| Challenging Analgesic | Observed Effect in this compound-Tolerant Mice | Indication |

|---|---|---|

| Sodium Salicylate | Decreased antinociceptive effect | Cross-tolerance observed |

| Morphine | No change in antinociceptive effect | No cross-tolerance observed |

Co-administration with Other Analgesics (e.g., Propofol)

The potential of this compound as an adjunct to other agents used in anesthesia and sedation has been a subject of investigation. One area of focus has been its co-administration with propofol (B549288), a widely used intravenous anesthetic. nih.govresearchgate.net Studies in mice have demonstrated that when this compound is administered with propofol, it can effectively produce a state of general anesthesia. nih.gov

This combination has been explored as a potentially safer alternative to the common practice of combining propofol with opioids for procedural sedation and total intravenous anesthesia. nih.gov The co-administration of this compound with a subhypnotic dose of propofol was shown to not worsen the deficits in motor coordination induced by propofol. nih.gov Furthermore, the research indicated that the combination of propofol and this compound has a considerably higher margin of safety compared to a propofol-fentanyl combination. nih.gov These findings provide a proof-of-principle for the use of a peripherally acting analgesic like this compound in conjunction with a centrally acting hypnotic such as propofol to achieve general anesthesia and conscious sedation. nih.gov

| Combination | Observed Effect | Significance |

|---|---|---|

| This compound + Propofol | Produced general anesthesia and conscious sedation in mice | Suggests a novel approach to clinical anesthesia |

Absence of Central Nervous System (CNS) Side Effects

A notable characteristic of this compound highlighted in biomedical research is its apparent lack of central nervous system (CNS) side effects. ubc.cawikipedia.org Studies have indicated that this compound does not readily cross the blood-brain barrier. nih.govwikipedia.org This is a significant attribute, as it suggests that its analgesic effects are mediated peripherally, which could circumvent the central side effects often associated with other classes of analgesics like opioids. nih.govwikipedia.org

In animal models, the administration of this compound, even at high doses, has been well-tolerated, with little to no observable changes in motor coordination, respiratory rate, or body temperature. researchgate.net For instance, in a rotarod test, which is used to assess motor coordination and potential CNS impairment, neither the R nor S enantiomers of this compound were found to impair performance. ubc.ca This absence of apparent CNS or motor toxicity underscores the potential of this compound as a clinical analgesic with a favorable safety profile. ubc.ca

Metabolic Pathways and Enzyme Activity Studies

This compound is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids that are encoded by the standard genetic code and incorporated into proteins. nasa.gov Its presence in terrestrial biology is exceedingly rare, though it has been identified in certain fungal peptides. nih.gov Consequently, it is not considered part of mainstream metabolic pathways in most organisms. Research into its metabolic fate is often contextualized by its structural similarity to branched-chain amino acids like valine and isoleucine.

Unlike its isomer valine, this compound does not play a direct role in primary amino acid metabolism in animals. The metabolic pathways for branched-chain amino acids (BCAAs) such as valine, leucine (B10760876), and isoleucine are well-characterized and involve a series of enzymatic steps for their synthesis and degradation. nih.gov For instance, the catabolism of valine proceeds through intermediates like isobutyryl-CoA and eventually enters the tricarboxylic acid (TCA) cycle. nih.gov

While fungi are capable of synthesizing BCAAs, and certain fungal peptides are known to contain D-isovaline, the specific biosynthetic and degradation pathways for this compound within these organisms are not as clearly defined as those for proteinogenic amino acids. nih.govnih.gov The primary significance of this compound in a metabolic context arises when it is introduced into a biological system, where its effects are more pharmacological than metabolic. It is largely considered a non-biological or xenobiotic compound in most life forms. nasa.gov

Although not a substrate for most metabolic enzymes, this compound has been shown to exert significant effects on the functionality of specific protein receptors and channels, particularly in the nervous system.

GABAB Receptor Activation: Research has demonstrated that this compound can act as an analgesic by activating peripheral gamma-aminobutyric acid (GABA)B receptors. wikipedia.org This interaction suggests a structural similarity to GABA that allows it to bind to and modulate the activity of these receptors, leading to a reduction in pain signaling. wikipedia.org

Anticonvulsant Properties: In in vitro models, this compound has exhibited anticonvulsant effects. nih.gov This activity is attributed to its ability to increase spontaneous spiking in interneurons, which enhances inhibitory signals within the hippocampus, thereby suppressing seizure-like events. nih.gov

Related Enzyme Inhibition: While direct inhibition of a specific metabolic enzyme by this compound is not prominently documented, the study of related molecules provides insight. For example, the compound hypoglycin (B18308) A is a known specific inhibitor of isovaleryl-CoA dehydrogenase, an enzyme crucial for the breakdown of leucine and related structures. nih.gov This demonstrates that enzymes in the BCAA degradation pathway can be targeted by structurally similar molecules, though this compound's own inhibitory profile is not established.

The following table summarizes the known effects of this compound on protein functionality.

| Protein Target | Observed Effect | Biological Outcome |

| Peripheral GABAB Receptors | Activation | Analgesia (pain relief) wikipedia.org |

| Hippocampal Interneurons | Increased spontaneous spiking activity | Anticonvulsant effects nih.gov |

Protein Engineering and Peptide Synthesis Applications

The unique structural properties of this compound—namely its Cα-tetrasubstituted nature (lacking an alpha-hydrogen)—make it a valuable tool in the fields of protein engineering and peptide synthesis. nasa.govnih.gov

This compound is widely used as a non-natural building block in the chemical synthesis of peptides. nih.gov It is a characteristic component of a class of naturally occurring, microbially-produced peptide antibiotics known as "peptaibiotics." nih.gov These peptides are rich in non-proteinogenic amino acids and exhibit defined helical structures. The incorporation of this compound into a peptide chain is achieved using standard solid-phase or solution-phase peptide synthesis methodologies, often requiring specific protecting groups to manage its chemical reactivity during the process. medchemexpress.com

The inclusion of this compound in a peptide sequence can significantly enhance its structural stability.

Helical Induction: this compound is known to be a strong "helicogenic" residue, meaning its conformational preferences promote the formation and stability of helical secondary structures within a peptide. nih.gov This is due to the steric constraints imposed by its Cα-tetrasubstituted structure, which restricts the rotational freedom of the peptide backbone.

Resistance to Degradation: The absence of a hydrogen atom on its alpha-carbon makes this compound highly resistant to racemization, a chemical process that can lead to loss of biological activity. nasa.govresearchgate.net Furthermore, its structure can confer resistance to enzymatic degradation by proteases, which typically recognize and cleave peptide bonds adjacent to proteinogenic amino acids. This increased stability is a desirable attribute for the development of peptide-based therapeutics.

This compound is a key component in the creation of modified peptides with novel or enhanced properties. Its inclusion allows for the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but have improved pharmacological characteristics. The natural occurrence of this compound in peptaibiotics is a prime example, where its presence contributes to the formation of stable, membrane-disrupting helical structures that are responsible for their antibiotic activity. nih.gov In synthetic applications, this compound is used to create peptides with constrained conformations, enhanced stability, and tailored biological activities for use as research tools or therapeutic candidates. researchgate.net

The table below outlines the key properties of this compound and their applications in peptide engineering.

| Structural Property | Consequence | Application in Peptide Engineering |

| Cα-tetrasubstituted | Restricted backbone rotation | Induction and stabilization of helical structures nih.gov |

| No Alpha-Hydrogen | High resistance to racemization | Creation of long-lasting, stable peptides nasa.govresearchgate.net |

| Non-proteinogenic | Resistance to proteolytic enzymes | Increasing the in vivo half-life of peptide drugs |

| Nonpolar Side Chain | Alters peptide hydrophobicity | Modification of peptide solubility and aggregation properties researchgate.net |

Use in Peptidomimetics for Novel Applications

Peptidomimetics are compounds designed to mimic natural peptides but with modified molecular structures to enhance their therapeutic properties. mdpi.com The clinical application of natural peptides is often limited by their poor metabolic stability, low bioavailability, and rapid degradation by enzymes. mdpi.commdpi.com The field of peptidomimetics seeks to overcome these limitations by introducing non-natural amino acids or altering the peptide backbone to create more drug-like molecules. mdpi.com

This compound, as a non-proteinogenic, Cα,α-disubstituted amino acid, is a valuable building block in the design of peptidomimetics. researchgate.netnih.govrsc.org Its unique structure, featuring both a methyl and an ethyl group at the α-carbon, introduces significant steric hindrance. nih.govjst.go.jp This modification fundamentally alters the conformational freedom of the peptide chain, making it a powerful tool for constructing specific, stable secondary structures. researchgate.netnih.gov By incorporating this compound into peptide sequences, researchers can develop novel peptidomimetics with improved pharmacological profiles, such as enhanced stability and receptor affinity. mdpi.com These this compound-containing peptidomimetics are being explored for a range of applications, from targeted cancer therapies to the development of new antimicrobial agents. nih.govfrontiersin.org The use of such α,α-disubstituted amino acids is a key strategy for transforming peptides into viable therapeutic agents. mdpi.comresearchgate.net

Influence on Helical Conformations and Proteolysis Resistance

The incorporation of this compound into a peptide sequence has a profound and predictable influence on its three-dimensional structure. Due to the steric constraints imposed by the two substituents on its α-carbon, this compound restricts the available bond angles (phi and psi) of the peptide backbone, strongly promoting the formation of folded structures. nih.govjst.go.jpnih.gov

Research has consistently shown that peptides rich in this compound preferentially adopt helical conformations, specifically the 3(10)-helix. researchgate.netnih.govjst.go.jp A 3(10)-helix is a tighter, more compact helical structure than the more common α-helix. The chirality of the this compound residue dictates the direction of the helical twist; for example, oligopeptides composed of (R)-isovaline residues consistently form left-handed 3(10)-helices. nih.gov This reliable induction of a specific secondary structure is a critical advantage in rational peptide design, allowing for the creation of rigid scaffolds for various biomedical applications. researchgate.netacs.org

This forced adoption of a stable, folded conformation is directly linked to an increased resistance to proteolysis—the degradation of peptides by enzymes (proteases). frontiersin.orgnih.gov The rigid helical structure induced by this compound makes the peptide backbone less accessible to the active sites of proteolytic enzymes. mdpi.comfrontiersin.org Natural peptides, with their inherent flexibility, are easily recognized and cleaved by proteases. In contrast, the conformationally constrained backbone of an this compound-containing peptide presents a difficult substrate for these enzymes, significantly enhancing the peptide's stability and prolonging its biological activity. nih.govmdpi.com This enhanced proteolytic resistance is a primary reason for using α,α-disubstituted amino acids like this compound in the development of peptide-based drugs. frontiersin.org

Table 1. Properties of this compound in Peptidomimetic Design

| Property | Influence of this compound Incorporation | Scientific Finding |

|---|---|---|

| Primary Structure | Cα,α-disubstituted amino acid with methyl and ethyl groups. nih.govjst.go.jp | Introduces significant steric hindrance compared to proteinogenic amino acids. researchgate.netnih.gov |

| Secondary Structure | Strong inducer of folded conformations. nih.gov | Preferentially forms 3(10)-helical structures. researchgate.netjst.go.jp |

| Helical Chirality | The chirality of this compound determines the helix screw sense. nih.gov | (R)-isovaline promotes the formation of left-handed helices. nih.gov |

| Proteolytic Stability | Enhanced resistance to enzymatic degradation. frontiersin.orgnih.gov | The rigid, helical conformation sterically shields peptide bonds from protease activity. mdpi.commdpi.com |

Table 2. Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Analytical Methodologies for Isovaline Characterization in Research

Chromatographic Techniques

Chromatography is fundamental to the analysis of isovaline (B112821), providing the necessary separation from other amino acids and molecules. The choice of technique often depends on the sample matrix and the specific research question, such as determining enantiomeric excess.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids like this compound. bevital.no Due to the polar, zwitterionic nature of amino acids and their typical lack of a strong UV chromophore, pre-column derivatization is a common strategy to enhance detection and improve chromatographic separation on reversed-phase columns. nih.govsemanticscholar.org

A widely used derivatization method for primary amino acids involves using o-phthaldialdehyde (OPA) in conjunction with a thiol, such as N-acetyl-L-cysteine (NAC). nasa.gov This process yields fluorescent isoindole derivatives that can be detected with high sensitivity. nasa.gov For instance, the enantiomeric abundances of this compound in the Murchison and LEW 90500 meteorites were successfully measured using an HPLC system with fluorescence detection after derivatization with OPA/NAC. nasa.gov

The separation is typically achieved on reversed-phase columns, such as C18 columns. researchgate.net Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to achieve optimal separation of a wide range of amino acids in a single run.

Table 1: Examples of HPLC Conditions for this compound Analysis

| Component | Condition | Source |

| Derivatization | o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC) | nasa.gov |

| Detection | UV Fluorescence | nasa.gov |

| Coupling | Can be coupled with Time-of-Flight Mass Spectrometry (LC-ToF-MS) | nasa.gov |

| Application | Measurement of enantiomeric abundances in meteorite extracts | nasa.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. mdpi.com However, amino acids like this compound are polar and non-volatile, necessitating a chemical derivatization step to make them amenable to GC analysis. sigmaaldrich.com This process replaces active hydrogens on polar functional groups with nonpolar moieties, increasing the compound's volatility. sigmaaldrich.com

Silylation is a common derivatization technique where reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used. sigmaaldrich.com The resulting derivatives are more volatile and can be separated on a GC column. The separated compounds are then introduced into a mass spectrometer, which provides detailed structural information and acts as a highly specific detector. d-nb.info GC-MS has been successfully used to measure this compound in meteorite samples, where single ion monitoring of characteristic fragments (e.g., m/z 168) allows for the quantification of D- and L-isovaline. researchgate.net

Table 2: GC-MS Parameters for this compound Analysis

| Parameter | Description | Source |

| Requirement | Chemical derivatization (e.g., silylation) to increase volatility | sigmaaldrich.com |

| Ionization | Typically Electron Impact (EI) | d-nb.info |

| Detection | Mass Spectrometer, often monitoring specific fragment ions | researchgate.net |

| Application | Enantiomeric measurements in meteorite samples | nih.gov |

Multi-dimensional HPLC for Chiral Amino Acid Analysis

In a typical achiral-chiral 2D-LC setup, the sample is first separated on a non-enantioselective column (e.g., reversed-phase) in the first dimension. mdpi.com Specific fractions from this separation, containing the analyte of interest, are then selectively transferred to a second column with a chiral stationary phase (CSP) for enantioseparation. mdpi.com This approach prevents overloading the chiral column with the entire complex sample matrix and allows for the optimization of each separation dimension independently. mdpi.com Such systems are powerful tools for accurately determining the enantiomeric composition of amino acids in complex mixtures. nih.govnih.gov

Table 3: Principles of Multi-dimensional HPLC for Chiral Analysis

| Dimension | Column Type | Purpose | Source |

| First Dimension | Achiral (e.g., Ion-Pair Reversed-Phase) | Chemical separation of this compound from other compounds | mdpi.com |

| Second Dimension | Chiral (e.g., Chiral Ligand-Exchange) | Enantioseparation of D- and L-isovaline | mdpi.com |

| Coupling | Switching valve to transfer selected fractions | mdpi.com |

Spectroscopic Methods

Spectroscopic methods are essential for elucidating the molecular structure of this compound and confirming its identity following chromatographic separation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for investigating molecular structure by probing the vibrations of chemical bonds. chemrxiv.org It has been used to study the different conformations (spatial arrangements) of this compound in the gas phase. nih.govresearchgate.net By comparing experimental IR spectra with theoretical calculations, researchers can identify the most stable conformers and understand the intramolecular interactions, such as hydrogen bonds, that stabilize them. nih.gov For example, studies have identified a stable conformer of this compound stabilized by an N-H···O=C intramolecular hydrogen bond. nih.gov IR spectroscopy can also help differentiate between isomers like valine, this compound, and norvaline, as their calculated spectra show distinguishable differences in peak positions. chemrxiv.org

Table 4: Application of IR Spectroscopy to this compound

| Technique | Information Gained | Key Findings | Source |

| IR Spectroscopy | Molecular structure and conformation | Identification of stable conformers and intramolecular hydrogen bonds | nih.gov |

| Coupled with Calculations | Differentiation of isomers | Calculated spectra for this compound, valine, and norvaline are distinguishable | chemrxiv.org |

Mass Spectrometry (MS), including Time-of-Flight (TOF-MS)

Mass Spectrometry (MS) is a critical analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and structure. wikipedia.org It is almost always coupled with a chromatographic separation method (LC-MS or GC-MS) for the analysis of complex mixtures. mdpi.com

Time-of-Flight Mass Spectrometry (TOF-MS) is a specific type of mass analysis where the m/z is determined by measuring the time it takes for an ion to travel a known distance. wikipedia.orgyoutube.com Lighter ions travel faster and reach the detector first. emissionsanalytics.com TOF-MS is prized for its high speed, sensitivity, and high mass resolution, which allows for the accurate determination of elemental formulas. emissionsanalytics.comcolostate.edu

In this compound research, LC-TOF-MS has been instrumental in analyzing meteorite extracts. nasa.gov The high mass accuracy of TOF-MS helps to confirm the identity of the OPA/NAC-derivatized this compound. nih.gov Furthermore, tandem mass spectrometry (MS/MS), such as in a Quadrupole Time-of-Flight (QToF) instrument, can be used to fragment a specific parent ion and analyze its daughter fragments. nih.govwikipedia.org This provides definitive structural confirmation, ensuring that the detected signal corresponds uniquely to this compound and not a co-eluting isomer or other compound. nih.gov

Table 5: Mass Spectrometry Techniques for this compound Characterization

| Technique | Principle | Advantage for this compound Research | Source |

| LC-ToF-MS | Separates by chromatography, measures m/z by ion travel time | High mass accuracy for confident identification of derivatized this compound in complex samples like meteorites | nasa.govnih.gov |

| Tandem MS (QqQ-MS) | Isolates a parent ion, fragments it, and analyzes daughter ions | Provides definitive structural confirmation by comparing fragmentation patterns to a standard, ruling out co-eluting compounds | nih.gov |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure of peptides and proteins in solution. nih.gov It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. While this compound itself is achiral, its incorporation into peptides can induce and stabilize specific secondary structures, such as helices, which can be monitored by CD spectroscopy. nih.gov

The CD spectra of peptides are characterized by distinct bands in the far-UV region (typically 190-250 nm) that correspond to different secondary structural elements. For instance, α-helices typically exhibit a positive band around 195 nm and two negative bands at approximately 208 and 222 nm. In contrast, β-sheets show a negative band around 218 nm and a positive band near 195 nm.

In the context of this compound-containing peptides, CD spectroscopy is instrumental in assessing their conformational behavior. Studies have shown that the presence of this compound can promote the formation of helical structures. The analysis of CD spectra allows researchers to quantify the helical content of these peptides and study how it is influenced by factors such as solvent composition and temperature. For example, the appearance of an isodichroic point in the CD spectra can indicate a two-state equilibrium between an unordered conformation and an α-helical structure. mdpi.com

| Secondary Structure | Wavelength of Positive Band (nm) | Wavelength of Negative Band(s) (nm) |

|---|---|---|

| α-Helix | ~195 | ~208, ~222 |

| β-Sheet | ~195 | ~218 |

| Random Coil | Weak and broad signals |

X-ray Diffraction Analysis for Structural Elucidation

The analysis of this compound monohydrate revealed that it crystallizes in the zwitterionic form. nasa.gov The crystal structure is characterized by extensive hydrogen bonding interactions involving the amino and carboxylate groups of the this compound molecule and the water molecule of hydration. nasa.gov This network of hydrogen bonds plays a crucial role in the packing of the molecules in the crystal lattice. nasa.gov

The precise bond lengths and angles determined from X-ray diffraction data are essential for validating and refining theoretical models of this compound's structure and for understanding its conformational preferences.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Temperature (K) | 123 |

| R-factor | 0.056 |

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations have become an indispensable tool for investigating the mechanisms and energetics of chemical reactions. nih.gov These computational methods allow researchers to explore potential reaction pathways, identify transition states, and calculate activation energies, providing a detailed understanding of reaction dynamics at the molecular level.

In the study of this compound, quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been used to analyze its conformational landscape and reaction pathways. researchgate.netresearchgate.net For instance, calculations can predict the relative energies of different this compound conformers and the energy barriers for their interconversion. researchgate.netresearchgate.net This information is crucial for understanding its dynamic behavior in different environments.

Furthermore, quantum chemical methods can be employed to investigate the reaction pathways of processes involving this compound, such as its formation or degradation. By mapping the potential energy surface of a reaction, researchers can identify the most likely mechanism and predict the reaction rates. These theoretical studies complement experimental investigations and provide insights that are often difficult to obtain through experiments alone.

| Method | Description |

|---|---|

| Density Functional Theory (DFT) | A widely used method that calculates the electronic structure of atoms and molecules based on the electron density. It offers a good balance between accuracy and computational cost. |

| Ab initio methods | A class of methods that solve the Schrödinger equation from first principles, without empirical parameters. They are generally more accurate but computationally more demanding than DFT. |

| Transition State Theory | A theoretical framework used to calculate the rates of chemical reactions by considering the properties of the transition state. |

Future Research Directions and Translational Perspectives

Advanced Studies on Extraterrestrial Chirality Amplification

The discovery of isovaline (B112821) in meteorites, notably the Murchison meteorite, with an observed L-enantiomeric excess (l-ee) has provided compelling evidence for an extraterrestrial contribution to Earth's prebiotic organic inventory and the potential origin of biological homochirality. wikipedia.orgnih.govresearchgate.netpnas.org While most chiral amino acids in meteorites are racemic, this compound is a notable exception, exhibiting l-enantiomeric excesses ranging from approximately 5% to 21% in various carbonaceous meteorites. nih.govpnas.org This suggests that nonbiological enantiomeric enrichment processes occurred prior to the emergence of life. nih.gov

Future research will focus on elucidating the specific mechanisms responsible for the observed this compound l-ee in extraterrestrial environments. While circularly polarized light (CPL) has been proposed as a potential mechanism for inducing chiral asymmetry, recent studies suggest that aqueous alteration on meteorite parent bodies played a significant role in amplifying a small initial this compound asymmetry. nih.govresearchgate.netpnas.org Advanced studies will likely involve detailed analysis of this compound and other amino acids in a wider range of meteorite samples, particularly those with varying degrees of aqueous alteration, to further constrain the conditions and processes that led to enantiomeric enrichment. nih.govpnas.org Investigations into potential asymmetric autocatalytic reactions involving this compound under plausible extraterrestrial or early Earth conditions are also warranted, as such reactions could amplify small initial enantiomeric imbalances. cambridge.org Furthermore, exploring the interaction of this compound precursors with UV CPL could help determine if this mechanism contributes to this compound enantiomeric excess. mdpi.com

Data from meteoritic analysis highlighting this compound enantiomeric excess:

| Meteorite Type | Observed l-ee of this compound (%) |

| CI1 | Large (e.g., Orgueil) nih.govpnas.org |

| CM1, CM2 | Large (e.g., Murchison) nih.govpnas.org |

| CR1 | Large nih.gov |

| CR2, CR3 | Racemic nih.gov |

| CB, CH3 | Large (∼5 to 21%) nih.gov |

Note: "Large" indicates significant enantiomeric excess, with specific percentages varying between samples.

Development of this compound-Derived Therapeutics for Neurological Disorders

This compound's structural similarity to the inhibitory neurotransmitters GABA and glycine (B1666218) has prompted exploration of its potential therapeutic applications in neurological disorders. wikipedia.org Research in mouse models of osteoarthritis has shown that this compound can restore mobility, suggesting an analgesic effect mediated by the activation of peripheral GABAB receptors. wikipedia.org Importantly, this compound does not appear to cross the blood-brain barrier, suggesting its effects may be peripheral. wikipedia.org

Future research directions include further investigation into the specific mechanisms by which this compound exerts its analgesic effects and exploring its potential in other pain models. Developing this compound-derived compounds or analogs that can selectively target peripheral GABAB receptors or other relevant pathways could lead to novel pain management strategies with potentially fewer central nervous system side effects. Research into the broader biological and pharmacological significance of non-proteinogenic amino acids like this compound is ongoing to explore their potential roles in health and disease, including effects on metabolic pathways and neurological functions. ontosight.ai While branched-chain amino acids (BCAAs) have shown promise in neurological conditions like traumatic brain injury, further research is needed to understand the implications of BCAA treatment and optimize dosing strategies, which could potentially inform research on this compound or its derivatives. mdpi.com The development of new classes of drugs capable of crossing the blood-brain barrier by modifying natural compounds, such as attaching carbohydrates to neurotransmitters, offers a potential avenue for designing this compound-based therapeutics if central nervous system activity is desired. arizona.edu

Exploration of Novel Biosynthetic Pathways and Enzymatic Modifications

While this compound is rare in terrestrial biology, its presence in some antibiotics of fungal origin, such as alamethicin, indicates that biosynthetic pathways for this non-proteinogenic amino acid exist in certain organisms. wikipedia.orgresearchgate.net Recent research has begun to uncover the enzymatic machinery involved in this compound biosynthesis in fungi. For instance, the biosynthesis of L-isovaline has been shown to follow an oxidative rearrangement mechanism starting from L-isoleucine, catalyzed by homologs of enzymes like TqaL/F/M from the fungus Tolypocladium inflatum. researchgate.net These enzymes, particularly Fe(II)/αKG-dependent oxygenases like TqaL, are responsible for unique C–N bond formation in nonproteinogenic amino acid biosynthesis. researchgate.net

Future research will focus on fully characterizing the biosynthetic pathways for this compound in various organisms, including the identification of all involved enzymes and intermediates. Exploring the substrate specificity and catalytic mechanisms of these enzymes, such as the aziridine-forming α-ketoglutarate-dependent oxygenases, could provide valuable insights for biocatalysis and synthetic biology applications. researchgate.netdb-thueringen.de Understanding these pathways could enable the engineered production of this compound or novel this compound analogs with potentially desirable properties. The promiscuity of modifying enzymes in ribosomal peptide biosynthesis pathways also presents an opportunity to generate libraries of modified peptides containing this compound for screening novel bioactivities. ethz.ch

Investigation of this compound in Complex Biochemical Systems and Disease Models

Investigating the role of this compound in complex biochemical systems and disease models is crucial for understanding its potential physiological effects and therapeutic relevance. As a non-proteinogenic amino acid, this compound is not incorporated into proteins during translation but can still have significant biological effects, acting as metabolic intermediates or precursors for other molecules. ontosight.ai

Future research should explore the metabolic fate of this compound in biological systems and its potential interactions with endogenous metabolic pathways. Studies using cell cultures, animal models, and potentially human cohorts could help elucidate how this compound is processed, distributed, and potentially impacts various physiological processes. Investigating its effects in specific disease models, beyond osteoarthritis, could reveal potential therapeutic applications in other conditions where peripheral GABAB receptor modulation or other mechanisms are relevant. Understanding how non-proteinogenic amino acids like this compound fit into the broader context of amino acid metabolism and its implications for human health is an ongoing area of research. ontosight.ai Furthermore, the study of complex biochemical systems, particularly in the context of the origin of life, could benefit from understanding the behavior and potential roles of non-standard amino acids like this compound in prebiotic chemical networks. ucla.edu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.